5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Medicinal Chemistry ADME/Tox LogP

The definitive 1,3,4-thiadiazole building block for reproducible SAR. Unlike the 4-methylphenyl analog (CAS 113940-14-0), its N-phenyl substitution and chloromethyl handle deliver consistent cLogP (~2.6) and metabolite profiles—critical for reliable assay replicates. The single reactive chloromethyl site enables parallel synthesis of ethers, amines, or click-chemistry probes from one batch. For agrochemical R&D, the moderate lipophilicity supports systemic mobility. Do not substitute: analog swaps will confound your lead optimization cascade.

Molecular Formula C10H8ClN3OS
Molecular Weight 253.71 g/mol
CAS No. 113940-13-9
Cat. No. B040078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
CAS113940-13-9
Synonyms5-(CHLOROMETHYL)-N-PHENYL-1,3,4-THIADIAZOLE-2-CARBOXAMIDE
Molecular FormulaC10H8ClN3OS
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl
InChIInChI=1S/C10H8ClN3OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15)
InChIKeyYZNYKYFTSIBGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (CAS 113940-13-9): Technical Overview and Position in Class


5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (CAS 113940-13-9) is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core, a phenyl-substituted carboxamide group at the 2-position, and a reactive chloromethyl handle at the 5-position . Its molecular formula is C10H8ClN3OS, with a molecular weight of 253.71 g/mol . This compound serves primarily as a versatile building block in medicinal chemistry and agrochemical research due to the unique combination of a privileged biological scaffold and a functional group for facile derivatization .

Procurement Risk: Why Substituting 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide with an In-Class Analog is Problematic


In the 1,3,4-thiadiazole class, subtle modifications to the N-aryl substituent or the 5-position side-chain can drastically alter physicochemical properties, metabolic stability, and target binding, a phenomenon well-documented across the pharmacophore class [1]. Therefore, substituting 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide with a seemingly close analog like the 4-methylphenyl derivative (CAS 113940-14-0) is not a neutral swap. The difference in lipophilicity (estimated cLogP: ~2.6 for phenyl vs. ~3.1 for 4-methylphenyl) and the potential for altered metabolite formation can confound Structure-Activity Relationship (SAR) studies and derail lead optimization efforts. The specific substitution pattern of the target compound is non-negotiable for maintaining experimental consistency in a given research program.

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide: Verifiable Differentiators vs. Closest Analogs


Precise Lipophilic Profile: A Key Parameter for ADME and Synthetic Tractability

Lipophilicity (cLogP) is a critical parameter for predicting membrane permeability and oral bioavailability. The target compound's estimated cLogP of 2.6 ± 0.3 provides a distinct and quantifiable point of differentiation from its closest analogs. This value positions the molecule in a favorable range for cell permeability without the high lipophilicity (cLogP > 3.0) that can lead to poor solubility and off-target toxicity [1].

Medicinal Chemistry ADME/Tox LogP

Synthetic Utility of the 5-Chloromethyl Handle for Covalent Derivatization

The 5-chloromethyl group is a primary electrophilic center that enables rapid and modular diversification via SN2 nucleophilic substitution. This reactivity profile is quantitatively distinct from other 5-position analogs. For instance, a 5-methyl analog would lack this reactive handle altogether, while a 5-bromomethyl analog would be less stable and more prone to unwanted side reactions due to its greater reactivity [1]. The chloromethyl group offers an optimal balance of stability for storage and reactivity for on-demand synthesis.

Organic Synthesis Building Block Nucleophilic Substitution

The Phenyl Carboxamide: Balancing Potency with Metabolic Stability

The N-phenyl group on the 2-carboxamide is a standard privileged substructure, but its choice over a benzyl or aliphatic group has quantifiable consequences. The anilide bond (amide formed with aniline) in this compound is significantly less susceptible to enzymatic hydrolysis compared to an aliphatic amide, providing greater metabolic stability in vitro [1]. This is a verifiable advantage over compounds with N-alkyl carboxamides, which are rapidly cleaved by amidases in liver microsomes.

Medicinal Chemistry Metabolism Structure-Activity Relationship

Strategic Procurement Scenarios for 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (CAS 113940-13-9)


Scenario 1: Lead Optimization SAR Studies with a Central Scaffold

For medicinal chemists aiming to explore the SAR around a 1,3,4-thiadiazole core, this compound is an ideal starting point. Its stable N-phenyl carboxamide ensures the core's integrity during assays, and the single, reactive chloromethyl handle allows for the rapid parallel synthesis of dozens of unique analogs (e.g., ethers, thioethers, amines) from a single batch of purchased material [1].

Scenario 2: Targeted Covalent Probe or Affinity Reagent Development

The electrophilic chloromethyl group can be exploited for a two-step strategy: first, convert it to a more advanced reactive warhead (e.g., an acrylamide) or a linker (e.g., an amine or alkyne) for click chemistry. Second, the resulting derivative can be used to create targeted covalent inhibitors or chemical probes for pull-down assays to identify protein targets of the 1,3,4-thiadiazole pharmacophore [2].

Scenario 3: Building Block for Agrochemical Discovery Libraries

Agrochemical research often requires scaffolds with a distinct physicochemical profile. The moderate cLogP of ~2.6 makes this compound more attractive than its more lipophilic analogs for developing systemic fungicides or herbicides with optimal xylem mobility [1]. The chloromethyl group provides a point for introducing groups to fine-tune plant uptake and translocation properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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